Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride

GABA-A receptor Ion channel Neuropharmacology

Researchers requiring consistent GABA-A screening controls often encounter batch-to-batch variability that undermines assay calibration. This cyclobutyl-(3-methoxyphenyl)methanamine hydrochloride resolves that challenge: • Defined weak GABA-A α1β2γ2S agonism (EC50 = 48 μM) enables reliable low-potency reference calibration without interfering with high-affinity hit detection. • Hydrochloride salt form ensures aqueous solubility for in vitro assays; ≥98% purity eliminates confounding impurities in receptor-binding studies. • Primary amine handle supports immediate derivatization via amidation or reductive amination; cyclobutyl ring imparts conformational rigidity for SAR optimization. Supplied with full QA documentation. Non-hazardous for transport; standard ambient shipping applies.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1864014-18-5
Cat. No. B1489934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3-methoxyphenyl)methanamine hydrochloride
CAS1864014-18-5
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C2CCC2)N.Cl
InChIInChI=1S/C12H17NO.ClH/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9;/h3,6-9,12H,2,4-5,13H2,1H3;1H
InChIKeyYFIWTVXQZBRJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl(3-methoxyphenyl)methanamine HCl – Technical Specifications


Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS 1864014-18-5) is a synthetic organic compound featuring a cyclobutyl group and a 3-methoxyphenyl substituent attached to a central methanamine core, supplied as a hydrochloride salt . With a molecular weight of 227.73 g/mol and a reported purity specification of ≥98% from commercial suppliers, this compound is primarily utilized in medicinal chemistry as a building block or intermediate for developing novel therapeutic agents, particularly in CNS-targeted or receptor-modulating studies . Its computed LogP of approximately 2.23 indicates moderate lipophilicity, a property relevant to blood-brain barrier permeability potential .

1
CNS-oriented building block with moderate computed lipophilicity profile
2
Hydrochloride salt supports aqueous solubility for in vitro assay preparation
3
Defined purity grade for SAR reproducibility and hit-to-lead studies

Why Cyclobutyl(3-methoxyphenyl)methanamine HCl Cannot Be Substituted


Substitution with closely related cyclobutyl-phenylmethanamine analogs is not scientifically valid due to critical differences in both molecular architecture and functional properties. The target compound differs from its 2-methoxy and 4-methoxy positional isomers (CAS 1864074-73-6 and 1864074-74-7 respectively) in the substitution pattern on the phenyl ring, which can alter electronic distribution and binding interactions . More importantly, the hydrochloride salt form provides enhanced aqueous solubility and stability compared to the free base form (CAS 1337833-01-8), which directly impacts experimental reproducibility in biological assays [1]. The defined purity specification (98%) from qualified suppliers further distinguishes this compound from lower-purity generic alternatives, ensuring consistent results in sensitive receptor-binding or cell-based assays where trace impurities may confound outcomes .

Target compound 3‑Methoxy substitution; HCl salt; high‑purity specification
Potential substitute 2‑ or 4‑Methoxy positional isomers may shift binding interactions
Target compound Hydrochloride salt (CAS 1864014‑18‑5)
Potential substitute Free base form (CAS 1337833‑01‑8) – limited aqueous solubility may compromise assay reproducibility
Target compound Qualified supplier, defined purity
Potential substitute Lower‑purity generic analogs may introduce impurity‑related assay artifacts

Cyclobutyl(3-methoxyphenyl)methanamine HCl – Evidence Guide


GABA-A Receptor Weak Agonism Profile

The compound exhibits weak agonist activity at the recombinant human GABA-A α1β2γ2S receptor. This low potency distinguishes it from potent GABA-A agonists such as muscimol (EC50 ~0.01–0.1 μM) or benzodiazepine-site modulators like diazepam (EC50 ~0.1 μM). The three-order-of-magnitude difference in EC50 values indicates that this compound is not a high-affinity GABA-A ligand and would not serve as a positive control for GABAergic activity [1].

GABA‑A α1β2γ2S activity
Cross‑study comparable
EC₅₀ 48 000 nM (48 μM) vs muscimol 0.01–0.1 μM; ~480‑fold less potent
Low‑potency GABA‑A interaction; may serve as non‑potent reference in screening panels
Recombinant human receptor, tsA201 cells; contextual comparators may differ across labs
GABA-A receptor Ion channel Neuropharmacology

Aqueous Solubility: Hydrochloride Salt vs Free Base

As a hydrochloride salt, this compound exhibits enhanced solubility in aqueous and polar solvents compared to its free base form (CAS 1337833-01-8). While quantitative solubility data for this specific compound is not publicly available, the hydrochloride salt form is a well-established pharmaceutical strategy to improve aqueous solubility of amine-containing compounds, typically increasing solubility by 10- to 100-fold relative to the free base in aqueous media [1].

Salt‑form solubility
Class‑level inference
Hydrochloride salt expected to increase aqueous solubility 10–100× vs free base
Supports consistent dissolution in biological buffers; compound‑specific validation needed
Class‑level estimation; no published quantitative solubility data for this compound
Solubility Formulation Bioavailability

Lipophilicity and CNS Penetration Potential

The compound has a computed LogP value of 2.23, which falls within the optimal range (LogP 2–4) for passive blood-brain barrier (BBB) penetration . This contrasts with more polar analogs such as 1-(3-methoxyphenyl)cyclobutanamine (CAS 1228994-83-9, molecular weight 177.24 g/mol, LogP not reported but expected lower due to absence of methanamine extension), which may exhibit reduced CNS availability .

Computed lipophilicity
Data to verify
XLogP3 2.23 (optimal CNS range 2–4)
Computed LogP supports CNS permeability screening context; experimental LogD recommended
In silico estimate; PubChem release 2024.11.20
Lipophilicity CNS penetration ADME

Purity Quality Control for Reproducible Research

The compound is supplied with a minimum purity specification of 98% as verified by HPLC analysis . This specification exceeds the typical 95% purity offered for many research-grade cyclobutylamine analogs (e.g., 1-(3-methoxyphenyl)cyclobutanemethanamine, CAS 92902-95-9, typically supplied at 95% purity) [1]. Higher purity reduces the likelihood of trace impurities interfering with sensitive biological assays or confounding structure-activity relationship (SAR) interpretations.

Chromatographic purity
Cross‑study comparable
≥98% (HPLC) vs typical cyclobutylamine analog 95%
Higher purity reduces impurity‑related interference risk in sensitive SAR assays
Supplier‑reported HPLC; C18, acetonitrile/water
Quality control Purity Reproducibility

GHS Hazard Classification and Safety Profile

The compound is classified under GHS07 with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This defined safety profile enables procurement teams to plan appropriate personal protective equipment (PPE) and ventilation requirements prior to purchase, distinguishing it from compounds with unknown or more severe hazard classifications.

Safety profile
Supporting evidence
GHS07 Warning; H302, H315, H319, H335
Fully characterized hazard classification enables lab safety planning and compliant procurement
GHS Rev.6; incomplete hazard data for free base analog
Safety GHS Laboratory handling

Research Applications for Cyclobutyl(3-methoxyphenyl)methanamine HCl


CNS Lead Optimization Building Block

The compound's LogP of 2.23 positions it within the optimal range for CNS penetration, making it a suitable starting scaffold for medicinal chemistry programs targeting neurological disorders [1]. Its moderate lipophilicity can be further tuned through analog synthesis to balance brain penetration with metabolic stability. The hydrochloride salt form ensures aqueous solubility for in vitro assays, while the defined purity (≥98%) supports reproducible SAR studies .

GABA-A Receptor Profiling and Selectivity Screening

The compound's weak GABA-A α1β2γ2S receptor agonism (EC50 = 48 μM) makes it useful as a low-potency reference compound for calibrating GABA-A screening assays [1]. Its low affinity ensures it will not interfere with detection of high-affinity hits in primary screens. The compound can also serve as a control in selectivity panels to confirm that observed activity in other receptor assays is not due to nonspecific GABAergic effects.

Synthesis of Cyclobutyl-Containing Derivatives

The primary amine functionality provides a reactive handle for derivatization through amide bond formation, reductive amination, or N-alkylation reactions [1]. The cyclobutyl ring imparts conformational rigidity that can enhance target binding and metabolic stability in downstream analogs. The hydrochloride salt form facilitates handling and storage during multi-step synthetic sequences .

Application
Selection Property
Validation Focus
CNS lead optimization building block
Moderate computed lipophilicity profile
CNS permeability validation in model systems
GABA‑A receptor selectivity screening
Reported low‑potency GABA‑A receptor interaction
Differentiation from high‑affinity GABA‑A ligands in assay panels
Synthesis of cyclobutyl‑containing derivatives
Primary amine handle; hydrochloride salt form
Reaction compatibility and salt‑form stability in multi‑step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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